N-[1-(hydroxymethyl)cyclopentyl]-2-[(3-methoxyphenyl)amino]butanamide
Overview
Description
N-[1-(hydroxymethyl)cyclopentyl]-2-[(3-methoxyphenyl)amino]butanamide, also known as CP-55940, is a synthetic cannabinoid compound that is widely used in scientific research. This compound is known for its ability to bind to the cannabinoid receptors in the brain and produce a range of physiological and biochemical effects.
Mechanism of Action
N-[1-(hydroxymethyl)cyclopentyl]-2-[(3-methoxyphenyl)amino]butanamide binds to the cannabinoid receptors in the brain, specifically the CB1 and CB2 receptors. This binding activates a signaling pathway that leads to the production of various neurotransmitters and other signaling molecules. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of ion channels and the regulation of gene expression.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including analgesia, sedation, hypothermia, and decreased locomotor activity. This compound has also been shown to affect the immune system, with some studies suggesting that it may have anti-inflammatory properties. This compound has also been shown to affect the cardiovascular system, with some studies suggesting that it may have vasodilatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[1-(hydroxymethyl)cyclopentyl]-2-[(3-methoxyphenyl)amino]butanamide in lab experiments is its ability to selectively bind to the cannabinoid receptors in the brain. This allows researchers to study the specific effects of cannabinoids on these receptors without the confounding effects of other compounds. However, one limitation of using this compound is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in the body.
Future Directions
There are many potential future directions for research on N-[1-(hydroxymethyl)cyclopentyl]-2-[(3-methoxyphenyl)amino]butanamide and other synthetic cannabinoids. One area of interest is the development of new compounds that can selectively target specific cannabinoid receptors or produce specific physiological effects. Another area of interest is the investigation of potential therapeutic uses for synthetic cannabinoids in the treatment of various neurological disorders, such as epilepsy, multiple sclerosis, and Alzheimer's disease. Additionally, further research is needed to better understand the long-term effects of synthetic cannabinoids on the brain and other organ systems.
Scientific Research Applications
N-[1-(hydroxymethyl)cyclopentyl]-2-[(3-methoxyphenyl)amino]butanamide is widely used in scientific research to study the cannabinoid receptors in the brain and their role in various physiological processes. This compound has been used to study the effects of cannabinoids on pain, inflammation, appetite, and mood. This compound has also been used to study the effects of cannabinoids on the central nervous system and to investigate potential therapeutic uses for various neurological disorders.
properties
IUPAC Name |
N-[1-(hydroxymethyl)cyclopentyl]-2-(3-methoxyanilino)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-3-15(18-13-7-6-8-14(11-13)22-2)16(21)19-17(12-20)9-4-5-10-17/h6-8,11,15,18,20H,3-5,9-10,12H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNUPWQBZPEQJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1(CCCC1)CO)NC2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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